molecular formula C47H72N16O12 B14092705 H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

Cat. No.: B14092705
M. Wt: 1053.2 g/mol
InChI Key: XDWWLWMXAUKGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide includes serine, aspartic acid, arginine, asparagine, phenylalanine, leucine, and others, each contributing to the compound’s unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. For example, it may inhibit or activate enzymatic activity, alter gene expression, or affect cell signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Ser-DL-Asp-DL-Arg-DL-Asn-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C47H72N16O12

Molecular Weight

1053.2 g/mol

IUPAC Name

4-[[1-[[4-amino-1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C47H72N16O12/c1-25(2)19-32(42(72)57-29(15-9-17-55-46(51)52)40(70)59-31(38(50)68)20-26-11-5-3-6-12-26)61-43(73)33(21-27-13-7-4-8-14-27)62-44(74)34(22-36(49)65)63-41(71)30(16-10-18-56-47(53)54)58-45(75)35(23-37(66)67)60-39(69)28(48)24-64/h3-8,11-14,25,28-35,64H,9-10,15-24,48H2,1-2H3,(H2,49,65)(H2,50,68)(H,57,72)(H,58,75)(H,59,70)(H,60,69)(H,61,73)(H,62,74)(H,63,71)(H,66,67)(H4,51,52,55)(H4,53,54,56)

InChI Key

XDWWLWMXAUKGDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.